2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of chloro, naphthalenyl, phenyl, and triazine groups, making it a molecule of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-1,3,5-triazine, naphthalene, and phenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the reaction.
Chemical Reactions Analysis
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activities.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine stands out due to its unique combination of structural features:
Similar Compounds: Compounds such as 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline and other triazine derivatives share some structural similarities.
Properties
Molecular Formula |
C25H16ClN3 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-chloro-4-(4-naphthalen-1-ylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(19-8-2-1-3-9-19)27-24(29-25)20-15-13-18(14-16-20)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H |
InChI Key |
RLWRDIAZTFTCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.